Acetic acid, (benzoyloxy)-, ethyl ester
Description
Properties
CAS No. |
19115-34-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) benzoate |
InChI |
InChI=1S/C11H12O4/c1-2-14-10(12)8-15-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
UAWSFPURHDUXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (benzoyloxy)-, ethyl ester typically involves the esterification reaction between acetic acid and ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
This reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of acid catalysts such as sulfuric acid or Lewis acids like boron trifluoride . These processes are designed to maximize yield and efficiency while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (benzoyloxy)-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce acetic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Esters can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Substitution: Depending on the nucleophile, products can include amides or other esters.
Scientific Research Applications
Acetic acid, (benzoyloxy)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form prodrugs.
Mechanism of Action
The mechanism of action of acetic acid, (benzoyloxy)-, ethyl ester involves its hydrolysis to acetic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The acetic acid produced can then participate in various metabolic pathways, including the citric acid cycle .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogues, focusing on substituents, ester groups, and applications:
Research Findings and Industrial Relevance
- Polymer Chemistry : 2-(Benzoyloxy)ethyl vinyl terephthalate, identified in PET pyrolysis, underscores the role of benzoyloxy-containing esters in polymer degradation and recycling .
- Natural Product Isolation: Ethyl esters of fatty acids (e.g., hexadecanoic acid ethyl ester in ) are common in plant extracts, but the target compound’s aromatic substitution differentiates it in metabolic pathways .
- Pharmaceutical Potential: The benzoyloxy group’s ability to modulate lipophilicity aligns with trends in prodrug design, where ester groups improve drug solubility and absorption .
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